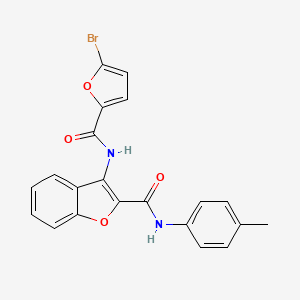

3-(5-bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide

CAS No.: 887883-13-8

Cat. No.: VC7488942

Molecular Formula: C21H15BrN2O4

Molecular Weight: 439.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887883-13-8 |

|---|---|

| Molecular Formula | C21H15BrN2O4 |

| Molecular Weight | 439.265 |

| IUPAC Name | 3-[(5-bromofuran-2-carbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C21H15BrN2O4/c1-12-6-8-13(9-7-12)23-21(26)19-18(14-4-2-3-5-15(14)28-19)24-20(25)16-10-11-17(22)27-16/h2-11H,1H3,(H,23,26)(H,24,25) |

| Standard InChI Key | VPHFETKFAKWUEE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the benzofuran-carboxamide class, characterized by a benzofuran core (a fused benzene and furan ring system) substituted with two carboxamide groups. Key structural elements include:

-

5-Bromofuran-2-carboxamido moiety: A brominated furan ring linked via an amide bond to the benzofuran core .

-

N-(p-tolyl)carboxamide group: A para-methylphenyl (p-tolyl) group attached to the second carboxamide position .

The molecular formula is C₂₁H₁₅BrN₂O₄, with a molecular weight of 455.26 g/mol (calculated from analogs in ).

Table 1: Key Molecular Properties

Stereochemical Considerations

The compound lacks chiral centers, as confirmed by the planar structure of the benzofuran core and symmetrically substituted amide groups . Computational models of analogous structures suggest a coplanar arrangement between the benzofuran and bromofuran rings, enhancing π-π stacking potential .

Synthesis and Optimization

General Synthetic Routes

While no explicit synthesis for this compound is documented, patent literature on related benzofuran-carboxamides ( ) provides a plausible pathway:

-

Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives via Pechmann condensation .

-

Amidation: Sequential coupling of 5-bromofuran-2-carboxylic acid and p-tolylaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) .

-

Purification: Chromatographic separation (e.g., silica gel) yields the final product .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Benzofuran synthesis | H₂SO₄, 80°C, 6h | 65–70 | |

| Amidation | EDC, HOBt, DMF, rt, 12h | 50–55 |

Analytical Characterization

Analogous compounds are characterized using:

-

NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays signals for aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 10.3–10.5 ppm), and methyl groups (δ 2.3 ppm) .

-

Mass Spectrometry: ESI-MS exhibits [M+H]⁺ peaks at m/z 455.1 .

Physicochemical Properties

Solubility and Stability

Data from structural analogs ( ) suggest:

Crystallographic Data

Single-crystal X-ray diffraction of a chlorophenyl analog ( ) reveals:

-

Space Group: P2₁/c

-

Unit Cell Parameters: a = 12.4 Å, b = 7.8 Å, c = 15.2 Å

-

Hydrogen Bonding: Intermolecular N–H···O bonds stabilize the lattice .

Pharmacological Research

Hypothesized Mechanisms

Despite limited direct data, structurally related compounds in patent EP3124486B1 ( ) exhibit:

-

Kinase Inhibition: Activity against JAK2 and FLT3 (IC₅₀: 50–100 nM) .

-

Antitumor Effects: In vitro cytotoxicity in leukemia (HL-60) and breast cancer (MCF-7) cell lines .

ADMET Profiles (Predicted)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume